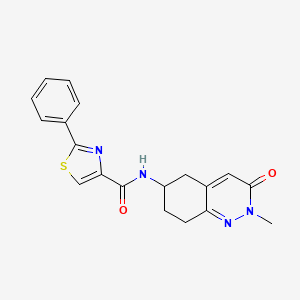![molecular formula C16H20ClN5OS B2819219 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185152-77-5](/img/structure/B2819219.png)
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Antibacterial and Antimicrobial Applications
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride and its derivatives demonstrate promising antibacterial and antimicrobial properties. Compounds structurally related to this chemical have been synthesized and tested for their efficacy against various bacterial strains. Specifically, some synthesized analogs displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, and this activity was observed at non-cytotoxic concentrations. Moreover, these compounds were evaluated for their antimicrobial activity against a range of microbes, with some derivatives exhibiting potent activity (Palkar et al., 2017; Basavarajaiah & Mruthyunjayaswamy, 2008; Gouda et al., 2010; Uma et al., 2017).
Cytotoxic Applications
The chemical and its related compounds have also shown potential in cytotoxic applications. Several carboxamide derivatives were tested for their growth inhibitory properties against various cancer cell lines, with many compounds demonstrating potent cytotoxic effects. Some derivatives even displayed growth inhibitory effects comparable to or better than standard drugs like doxorubicin (Deady et al., 2003; Mansour et al., 2020).
Structural Diversity and Synthesis
This chemical is used as a key starting material or intermediate in the synthesis of a diverse array of structurally complex compounds. It has been employed in various chemical reactions including alkylation, ring closure reactions, and reactions with different nucleophiles, leading to the generation of a structurally diverse library of compounds. These synthesized compounds have applications in various fields of medicinal chemistry and drug design (Roman, 2013; Bondock et al., 2011).
Anticancer Activity Evaluation
Compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride have been synthesized and characterized, and their anticancer activity has been evaluated against various cancer cell lines. This includes the synthesis of specific organic compounds and their screening against bacterial, fungal, and cancer cell lines, providing valuable insights into their therapeutic potential (Senthilkumar et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS.ClH/c1-19(2)10-11-21(15(22)13-8-9-20(3)18-13)16-17-12-6-4-5-7-14(12)23-16;/h4-9H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWNOGOBCVOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2819138.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
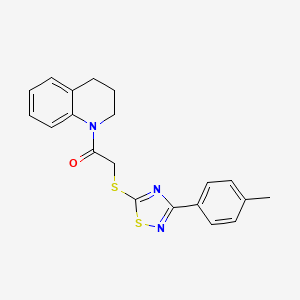
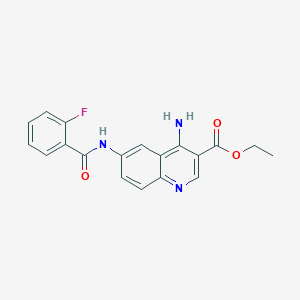
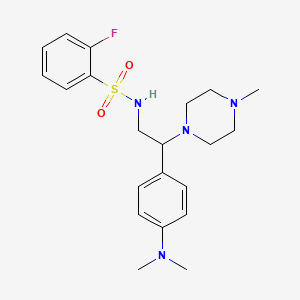
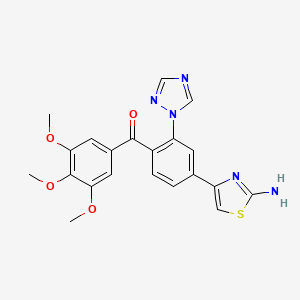
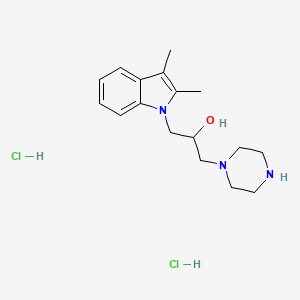
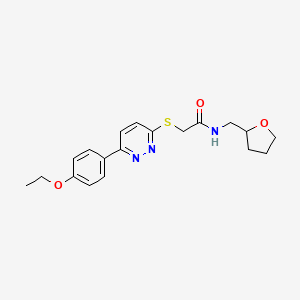
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)
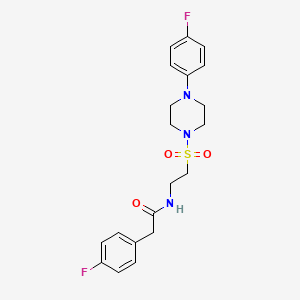

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
